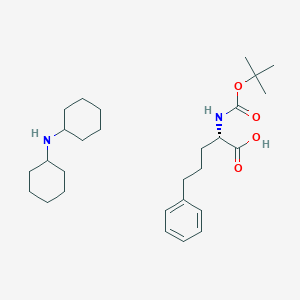

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

描述

Synthesis Analysis

The synthesis of compounds related to dicyclohexylamine often involves complex reactions and procedures. For example, the synthesis of Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate, a compound closely related to our compound of interest, involves the formation of Boc-l-threoninate anions and dicyclohexylaminium cations, connected via a network of hydrogen bonds (Bryndal & Lis, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds shows complex interactions. In the case of Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate, it has a monoclinic structure with chains of ions running along an axis, influenced by hydrogen bonding (Bryndal & Lis, 2007).

Chemical Reactions and Properties

Chemical reactions involving dicyclohexylamine derivatives are typically characterized by the formation of ion-quadruples connected by hydrogen bonds. These reactions yield compounds with unique molecular structures and properties (Baranowska et al., 2006).

科学研究应用

-

Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Scientific Field : Synthetic Organic Chemistry .

- Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

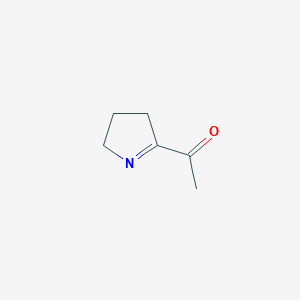

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

- Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .

- Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Deprotection of Functional Groups in Organic Synthesis .

- Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .

- Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .

-

Synthesis of Tertiary Butyl Esters

- Scientific Field : Synthetic Organic Chemistry .

- Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

- Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .

- Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Deprotection of Functional Groups in Organic Synthesis .

- Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .

- Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .

-

Synthesis of Tertiary Butyl Esters

- Scientific Field : Synthetic Organic Chemistry .

- Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

- Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .

- Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Deprotection of Functional Groups in Organic Synthesis .

- Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .

- Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .

安全和危害

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375925 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate | |

CAS RN |

113756-89-1 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)